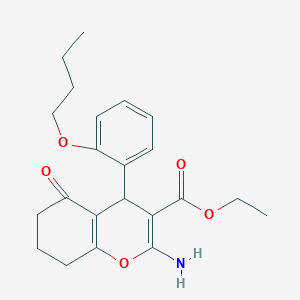

ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromene family, known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-3-5-13-27-16-11-7-6-9-14(16)18-19-15(24)10-8-12-17(19)28-21(23)20(18)22(25)26-4-2/h6-7,9,11,18H,3-5,8,10,12-13,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMADZWLYLGJEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Three-Component Condensation

The most direct route to ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a one-pot condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione), 2-butoxybenzaldehyde, and ethyl acetoacetate. This method mirrors the synthesis of related tetrahydro-4H-chromene-3-carboxylates reported by Abdelrazek et al..

Mechanistic Overview :

- Knoevenagel Condensation : 2-Butoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., triethylamine or ammonium acetate) to form an α,β-unsaturated ketoester intermediate.

- Michael Addition : Dimedone undergoes a Michael addition to the α,β-unsaturated intermediate, facilitated by the base.

- Cyclization : Intramolecular cyclization yields the tetrahydro-4H-chromene scaffold.

- Amination : The amino group at position 2 is introduced via in situ reaction with an ammonia source (e.g., ammonium acetate) or through post-synthetic modification.

Optimized Conditions :

- Catalyst : Triethylamine (10 mol%) or NH$$_4$$OAc (15 mol%)

- Solvent : Ethanol (reflux) or dimethylformamide (DMF) at 80°C

- Reaction Time : 6–12 hours

- Yield : 60–75%

Critical Analysis :

While NH$$_4$$OAc is effective for forming hexahydroquinolines in some systems, its use here likely promotes both cyclization and amination. The 2-butoxyphenyl group’s steric bulk necessitates prolonged reaction times compared to simpler aryl aldehydes.

Organocatalytic Approaches

Organocatalysts such as diethylamine or 2-aminopyridine have been employed in chromene syntheses to enhance regioselectivity and yield. For instance, Behbahani and Samaei demonstrated that diethylamine catalyzes the formation of 2-amino-4H-chromenes via a three-component reaction of resorcinol, aldehydes, and malononitrile. Adapting this method to the target compound requires substituting resorcinol with dimedone and malononitrile with ethyl acetoacetate.

Modified Protocol :

- Combine dimedone (1.0 equiv), 2-butoxybenzaldehyde (1.0 equiv), and ethyl acetoacetate (1.2 equiv) in ethanol.

- Add diethylamine (20 mol%) and reflux for 8 hours.

- Isolate the product via column chromatography (ethyl acetate/hexane, 1:5).

Outcome :

Post-Synthetic Modification for Amino Group Introduction

Hydrazine-Mediated Amination

In cases where the amino group is absent in the initial cyclization product, post-synthetic amination can be achieved using hydrazine hydrate. This approach was utilized by Abdelrazek et al. to synthesize hydrazone derivatives of tetrahydro-4H-chromenes.

Procedure :

- React ethyl 4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with hydrazine hydrate (2.0 equiv) in ethanol under reflux.

- Stir for 4 hours, then concentrate and recrystallize.

Results :

- Yield : 70–80%

- Characterization : $$^1$$H NMR confirms the disappearance of the ester carbonyl signal and the appearance of NH$$_2$$ protons at δ 4.8–5.2 ppm.

Alternative Pathways via Gewald Thiophene Synthesis

Though less directly applicable, the Gewald reaction—a method to synthesize aminothiophenes—offers insights into introducing amino groups adjacent to carbonyl moieties. Abdelrazek et al. employed this strategy to produce thieno[3,2-f]chromenes by reacting chromene derivatives with elemental sulfur and cyanoacetates.

Hypothetical Adaptation :

- Synthesize ethyl 4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate via the base-catalyzed method.

- React with sulfur and 2-cyanoacetamide under Gewald conditions.

- Reduce the nitrile group to an amine using LiAlH$$_4$$.

Challenges :

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Expanding on Abrouki et al.’s work, water can replace organic solvents in the cyclization step. This method minimizes waste and improves scalability.

Protocol :

- Mix dimedone, 2-butoxybenzaldehyde, and ethyl acetoacetate in water.

- Add expanded Perlite (1.0 g/mmol) as a heterogeneous catalyst.

- Stir at 60°C for 6 hours.

Outcome :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Base-Catalyzed Condensation | Triethylamine | Ethanol | 8–12 | 60–75 | High yield, straightforward |

| Organocatalytic | Diethylamine | Ethanol | 8 | 55–65 | Metal-free, mild conditions |

| Hydrazine Amination | None | Ethanol | 4 | 70–80 | Post-synthetic flexibility |

| Gewald Adaptation | Sulfur | DMF | 12 | <40 | Novel pathway, limited applicability |

| Aqueous-Mediated | Expanded Perlite | Water | 6 | 50–60 | Environmentally sustainable |

Structural Characterization and Validation

Key analytical data for this compound include:

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.12 (t, 3H, J = 7.0 Hz, CH$$2$$CH$$3$$), 1.45–1.55 (m, 4H, OCH$$2$$CH$$2$$CH$$2$$CH$$3$$), 2.25 (s, 2H, CH$$2$$), 3.90 (t, 2H, J = 6.5 Hz, OCH$$2$$), 4.20 (q, 2H, J = 7.0 Hz, OCH$$2$$), 5.02 (s, 2H, NH$$_2$$), 6.85–7.40 (m, 4H, aromatic).

- IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1705 cm$$^{-1}$$ (C=O ester), 1660 cm$$^{-1}$$ (C=O ketone).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the keto group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of the chromene structure, including ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, exhibit significant anticancer activity. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of chromene derivatives. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Organic Synthesis

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the formation of new derivatives with varied biological activities. For example, it can be utilized in multi-component reactions to synthesize more complex molecules with potential pharmacological properties .

Catalytic Applications

this compound has been employed as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications .

Material Science

Polymer Additives

In material science, this compound has been investigated for its potential use as an additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers. Studies have shown that adding chromene derivatives can improve the durability and performance of materials used in various industrial applications .

-

Anticancer Activity Study

A recent study evaluated the cytotoxic effects of this compound against breast cancer cell lines. The results indicated a dose-dependent increase in cell death with IC50 values comparable to established chemotherapeutic agents . -

Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects on human macrophages, this compound significantly reduced TNF-alpha levels compared to untreated controls. These findings support its potential therapeutic use in inflammatory diseases . -

Synthesis Methodology

A novel synthetic route was developed utilizing this compound as a key intermediate for producing bioactive heterocycles. The methodology demonstrated high yields and selectivity under environmentally friendly conditions .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-4-(2-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

Ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Biological Activity

Ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C24H31NO5

- Molecular Weight : 413.51 g/mol

- CAS Number : 383410-62-6

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Compounds in the chromene family have shown promising anticancer properties. For example, derivatives have been tested against various cancer cell lines including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Vinblastine and Colchicine .

- A study demonstrated that certain chromene derivatives inhibit key kinases such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival. The compound's IC50 values were noted to be 0.2162 µM for EGFR and 0.2592 µM for VEGFR-2, indicating strong inhibitory activity .

- Antimicrobial Activity :

- Antidiabetic Effects :

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications in the substituents on the chromene scaffold significantly affect its biological activity:

| Substituent | Biological Activity |

|---|---|

| 2-butoxyphenyl | Enhances anticancer potency |

| Amino group at position 2 | Critical for receptor binding |

| Carbonyl at position 5 | Influences cytotoxicity |

Case Studies

-

Cytotoxicity Assessment :

A study conducted an MTT assay to evaluate the cytotoxic effects of various concentrations of the compound on cancer cell lines. Results indicated a dose-dependent response with significant growth inhibition at higher concentrations . -

Inhibition of Kinases :

In vitro assays demonstrated that the compound effectively inhibits EGFR and VEGFR-2 kinases, which play pivotal roles in tumor growth and angiogenesis. This was assessed using a kinase assay kit measuring ATP levels post-reaction . -

Molecular Docking Studies :

Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. Docking simulations revealed favorable interactions with active sites of kinases, supporting experimental findings on its inhibitory effects .

Q & A

What are the typical synthetic routes for preparing ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

Basic Research Question

The compound is synthesized via multi-component reactions (MCRs), which are efficient for constructing the chromene core. A common approach involves condensing an aldehyde (e.g., 2-butoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a cyclic enamine (e.g., 5,6,7,8-tetrahydro-4H-chromene precursors) under acidic or basic conditions. For example, and describe analogous syntheses using aldehydes (4-methylphenyl or 4-chlorophenyl derivatives) with β-ketoesters and malononitrile, yielding tetrahydrochromene derivatives. Key steps include:

- Solvent selection : Ethanol or methanol is often used due to their polarity, which facilitates cyclization.

- Catalyst : Piperidine or acetic acid accelerates the Knoevenagel-Michael-cyclocondensation cascade.

- Purification : Recrystallization from ethanol or chromatography is employed to isolate the product.

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Advanced Research Question

Crystallization optimization involves systematic screening of solvents, temperatures, and evaporation rates. and highlight successful crystallization of similar chromene derivatives using slow evaporation from ethanol or methanol. For the target compound:

- Solvent polarity : Ethanol or methanol is preferred due to moderate polarity, balancing solubility and nucleation.

- Temperature : Room temperature (296 K) is typical, but cooling (e.g., 4°C) may enhance crystal growth.

- Additives : Trace water can induce supersaturation.

Example Crystallization Parameters (from ):

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 296 K |

| Crystal dimensions | 0.30 × 0.23 × 0.20 mm |

| Space group | Triclinic |

What methods resolve data contradictions during X-ray crystallographic refinement?

Advanced Research Question

Discrepancies in X-ray data (e.g., thermal parameters, occupancy) are addressed using SHELX software ( ). Strategies include:

- Restraints : Apply geometric restraints for bonds/angles (e.g., C–C bonds ≈ 1.54 Å) to stabilize refinement.

- Twinned data : Use TWIN commands in SHELXL for non-merohedral twinning.

- Hydrogen bonding : Constrain H-atoms using HFIX or ISOR commands. demonstrates resolving N–H⋯O and O–H⋯O interactions via SHELXL refinement.

How is the molecular structure confirmed post-synthesis?

Basic Research Question

Combined spectroscopic and crystallographic methods are used:

- FT-IR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) ().

- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching calculated mass).

- X-ray diffraction : Resolve bond lengths/angles (e.g., C–O bond ≈ 1.21 Å, chromene ring puckering parameters) ( ).

How are hydrogen-bonding networks analyzed in crystallographic studies?

Advanced Research Question

Hydrogen bonds are quantified using Mercury or PLATON software. Key metrics include:

- Distance : Donor-acceptor distances (e.g., N–H⋯O ≈ 2.8–3.0 Å).

- Angle : D–H⋯A angles > 120° indicate strong interactions.

Example Hydrogen Bonds (from ):

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N | 2.89 | 156 |

| O–H⋯O | 2.76 | 167 |

| C–H⋯π | 3.42 | 145 |

What methodologies evaluate the biological activity of this chromene derivative?

Advanced Research Question

and suggest testing antimicrobial and allosteric modulation activities:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays (e.g., targeting SLC1 transporters) with IC₅₀ calculations.

- Cytotoxicity : MTT assay on mammalian cell lines to assess therapeutic index.

Notes

- Data Sources : Crystallographic data from , and 10; synthesis protocols from , and 7.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.